molecular formula C9H10Cl2O2 B1348256 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene CAS No. 153478-14-9

2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

Cat. No. B1348256
CAS RN: 153478-14-9
M. Wt: 221.08 g/mol
InChI Key: GNZVDWNVKZQTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1,5-dimethoxy-3-methylbenzene (DCM) is an aromatic hydrocarbon compound with a benzene ring structure and a variety of functional groups. It is a colorless, solid compound with a pungent odor. DCM is a common industrial solvent, used in the production of pharmaceuticals, pesticides, and other chemicals. It has a wide range of applications in scientific research, including synthesis, analytical chemistry, and biochemistry. In

Scientific Research Applications

Synthesis and Derivative Formation

  • Bromination Products : A study by Aitken et al. (2016) explored the bromination of a similar compound, 1,4-dimethoxy-2,3-dimethylbenzene, resulting in various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. These products are useful for synthesizing new sulfur-containing quinone derivatives, showcasing the compound's role in creating novel chemical entities (Aitken, Jethwa, Richardson, & Slawin, 2016).

  • Conversion into Quinoxaline Derivatives : McLellan and Thornalley (1992) synthesized derivatives like 6,7-dimethoxy-2-methylquinoxaline using a related compound, 1,2-diamino-4,5-dimethoxybenzene. This process is significant for assays in chemical and biological systems (McLellan & Thornalley, 1992).

Electrochemical and Environmental Studies

  • Electrochemical Reduction : Peverly et al. (2014) investigated the electrochemical reduction of a compound structurally similar to 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene, namely Methyl triclosan. This research is vital for understanding the environmental impact and degradation pathways of these compounds (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).

  • Chlorination Mechanisms : A study by Appelbaum et al. (2001) on 1,4-dimethoxy-2-tert-butylbenzene, a similar compound, provided insights into the mechanisms of electrophilic and anodic chlorination. These findings are crucial for understanding chemical reactions and synthetic pathways involving chlorinated aromatic compounds (Appelbaum, Danovich, Lazanes, Michman, & Oron, 2001).

Synthesis of Medical Intermediates

  • Preparation of Medical Intermediates : Zhimin (2003) reported on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine,a medical intermediate molecule derived from 1,4-dimethoxybenzene, which is structurally related to 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. This compound is used in the treatment of psychotic and schizophrenic psychosis, demonstrating the compound's potential in pharmaceutical synthesis (Zhimin, 2003).

Advanced Material Applications

properties

IUPAC Name

2,4-dichloro-1,5-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZVDWNVKZQTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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